TSHR Antagonist Potency: Comparable to SYD5115 but with Differentiated Species Selectivity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide exhibits nanomolar TSHR antagonist potency that is broadly comparable to the reference antagonist SYD5115, yet with a distinct species selectivity profile. Against rat TSHR in FRTL-5 cells, the compound shows an IC50 of 39 nM, which is 1.23-fold more potent than SYD5115 (IC50 = 48 nM) [1]. Conversely, against human TSHR in HEK293 cells, the compound is slightly less potent (IC50 = 82 nM) compared to SYD5115 (IC50 = 62 nM), representing a 1.32-fold difference [1]. This cross-species potency inversion is not observed with SYD5115 and may reflect differential binding pocket interactions that are relevant for translational studies [2].
| Evidence Dimension | TSHR antagonist potency (rat FRTL-5 cells, cAMP reduction assay) |
|---|---|
| Target Compound Data | IC50 = 39 nM |
| Comparator Or Baseline | SYD5115: IC50 = 48 nM |
| Quantified Difference | 1.23-fold more potent than SYD5115 on rat TSHR; 1.32-fold less potent on human TSHR (82 nM vs. 62 nM) |
| Conditions | Rat FRTL-5 cells and human HEK293-hTSHR cells; Eu-cAMP tracer-based TR-FRET assay; 2 h incubation |
Why This Matters
The species-dependent potency profile is a critical selection criterion for researchers designing rodent-to-human translational studies, where matching TSHR antagonist pharmacology across species is essential for data interpretability.
- [1] BindingDB. BDBM50614116 / CHEMBL5285143: IC50 = 39 nM (rat TSHR, FRTL-5), IC50 = 82 nM (human TSHR, HEK293). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50614116 (accessed 2026-05-09). View Source
- [2] Karstens WFJ, et al. Discovery of SYD5115, a novel orally active small molecule TSH-R antagonist. Bioorg Med Chem. 2023;84:117258. View Source
